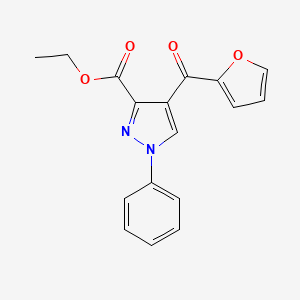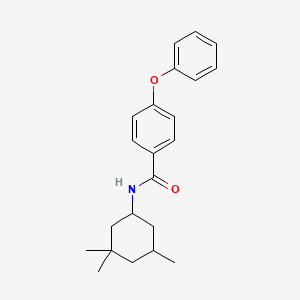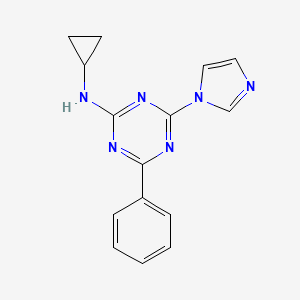![molecular formula C17H24BrN3O3 B11505064 Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate](/img/structure/B11505064.png)
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoyl group attached to a brominated methylphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Brominated Methylphenyl Intermediate: This step involves the bromination of 4-methylphenyl using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.
Carbamoylation: The brominated intermediate is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.
Piperazine Coupling: The carbamoyl derivative is coupled with piperazine under basic conditions to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carbamoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperazine ring or the carbamoyl group.
Hydrolysis Products: The corresponding carboxylic acid and piperazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can serve as a probe in biological studies to investigate the role of piperazine derivatives in various biochemical pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate the activity of GABAergic or dopaminergic pathways, leading to potential therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-{2-[(3-chloro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Ethyl 4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Ethyl 4-{2-[(3-iodo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Propiedades
Fórmula molecular |
C17H24BrN3O3 |
|---|---|
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
ethyl 4-[3-(3-bromo-4-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-5-4-13(2)15(18)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22) |
Clave InChI |
XSLXZBFFCBQGNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-4,8-methano[1,2,3]triazolo[4,5-f]isoindol-6(1H)-yl]acetic acid](/img/structure/B11504984.png)

![12-[4-(methylsulfanyl)phenyl]-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11505000.png)
![1-(4-Methoxyphenyl)-3-[(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B11505002.png)


![N-{3-[(3-cyano-4,6-dimethyl-5-nitropyridin-2-yl)oxy]phenyl}-2-methoxybenzamide](/img/structure/B11505005.png)
![N-[4-[1-(4-cyano-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-yl]-acetamide](/img/structure/B11505010.png)
![Ethanone, 1-[1-(4-methoxy-6-pyrrolidin-1-yl-[1,3,5]triazin-2-yl)-5-methyl-1H-[1,2,3]triazol-4-yl]-](/img/structure/B11505011.png)
![ethyl 4-({(2Z)-3-[2-(4-chlorophenyl)ethyl]-6-[(3-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11505025.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-fluoro-2,7-dimethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11505031.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11505035.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B11505056.png)
